Pentamidinium(2+)
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Overview
Description
Pentamidinium(2+) is a carboxamidinium ion obtained by protonation of both amindino groups of pentamidine. It is a conjugate acid of a pentamidine.
Scientific Research Applications
1. Mechanism of Action in Renal Function
Pentamidine, a structural analog of potassium-sparing diuretics, impacts renal tubular Na+ reabsorption and K+ secretion. This action can lead to hyperkalemia, especially in patients with HIV treated for Pneumocystis carinii pneumonia (Kleyman, Roberts, & Ling, 1995).
2. Effects on Oxidative Phosphorylation
Pentamidine has been observed to act as a cationic uncoupler of oxidative phosphorylation in rat liver mitochondria. It enhances latent ATPase activity and affects respiratory control, which is relevant to its antiparasitic efficacy (Moreno, 1996).
3. Impact on Ion Channels
Pentamidine can block KIR2.x-mediated inward rectifier current, influencing cardiac action potential. This is significant in understanding its proarrhythmic effects, such as QTc prolongation (de Boer et al., 2010).
4. Antiprotozoal Activity
Pentamidine demonstrates significant antiprotozoal activity, especially against organisms like Pneumocystis carinii, making it a critical drug in treating opportunistic infections in immunocompromised patients (Goa & Campoli-Richards, 1987).
Properties
Molecular Formula |
C19H26N4O2+2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[amino-[4-[5-[4-[amino(azaniumylidene)methyl]phenoxy]pentoxy]phenyl]methylidene]azanium |
InChI |
InChI=1S/C19H24N4O2/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23)/p+2 |
InChI Key |
XDRYMKDFEDOLFX-UHFFFAOYSA-P |
SMILES |
C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N |
Canonical SMILES |
C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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